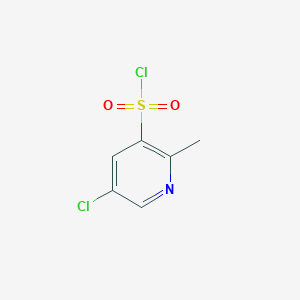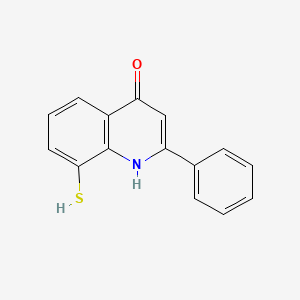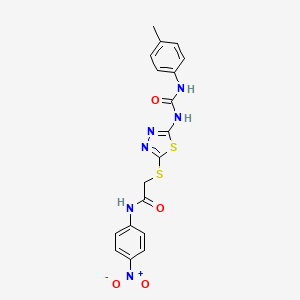![molecular formula C27H27N3O4 B2986503 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1018162-71-4](/img/structure/B2986503.png)
4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule with several functional groups. It contains a benzimidazole group, a pyrrolidinone group, and a phenoxypropyl group, among others. These groups are common in many pharmaceuticals and could suggest potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole would contribute a bicyclic aromatic structure, while the pyrrolidinone would add a cyclic amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Aplicaciones Científicas De Investigación
Cancer Research :
- Terpyridine-skeleton molecules, similar in structure to the compound , have been shown to inhibit tumor growth and metastasis by targeting topoisomerases. These molecules have demonstrated significant tumor growth inhibition in xenografted mice models, highlighting their potential in cancer treatment (Kwon et al., 2015).
Catalytic Activity in Organic Synthesis :
- Pd(II) complexes with ligands similar to the compound have shown promising results in catalyzing the Suzuki-Miyaura reaction. These findings are significant for the synthesis of various organic compounds (Shukla et al., 2021).
Aldose Reductase Inhibition :
- Pyrido[1,2-a]pyrimidin-4-one derivatives, structurally related to the compound, have been tested as aldose reductase inhibitors. These compounds showed significant activity, which is important for treating complications related to diabetes (La Motta et al., 2007).
Antifungal Applications :
- Certain methoxy-N,N-dimethylpyrimidin derivatives, similar in structure, have been synthesized and shown to have antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Polyimide Synthesis :
- Novel polyimides derived from compounds like 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine have been synthesized, demonstrating exceptional thermal and thermooxidative stability. These polyimides have potential applications in materials science (Zhang et al., 2005).
Endocrine Disruption Studies :
- Studies on hydroxy-4-methoxybenzophenone (BP-3), a compound structurally related, have raised questions about its impact on reproduction due to its presence in various biological fluids and tissues (Ghazipura et al., 2017).
Anticancer Compounds :
- Research on Pd(II) and Pt(II) complexes containing benzimidazole ligands, which are structurally related, have been conducted with a focus on their potential as anticancer compounds (Ghani & Mansour, 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-33-22-13-11-20(12-14-22)29-16-19(15-26(29)32)27-28-24-9-5-6-10-25(24)30(27)17-21(31)18-34-23-7-3-2-4-8-23/h2-14,19,21,31H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAAWRJWDHKUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986420.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride](/img/structure/B2986421.png)
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986422.png)
![2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2986423.png)
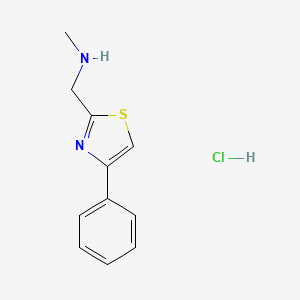
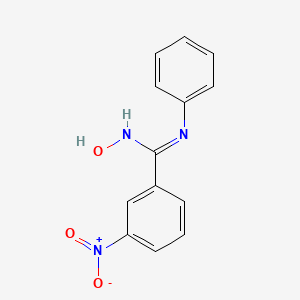
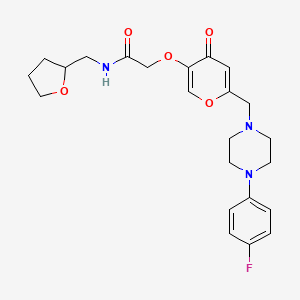
![N-(1-cyano-1-cyclopropylethyl)-2-{2',5'-dioxo-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-1'-yl}acetamide](/img/structure/B2986431.png)
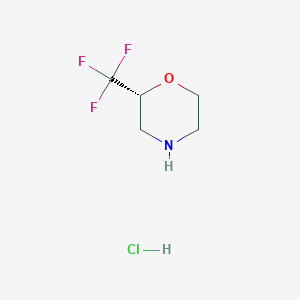
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2986435.png)
